molecular formula C17H17BrN2O3 B11555042 2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Katalognummer: B11555042
Molekulargewicht: 377.2 g/mol
InChI-Schlüssel: VCKKAKZXMHTSGW-XDHOZWIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a bromo and methoxy substituted phenoxy group, an acetohydrazide moiety, and a phenylethylidene group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol.

    Acetohydrazide Formation: The brominated phenol is then reacted with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with 1-phenylethylidene to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the hydrazide moiety.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can result in various functionalized phenoxy compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
  • 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
  • 2-[5-bromo-4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]acetohydrazide

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H17BrN2O3

Molekulargewicht

377.2 g/mol

IUPAC-Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H17BrN2O3/c1-12(13-6-4-3-5-7-13)19-20-17(21)11-23-15-9-8-14(18)10-16(15)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-12+

InChI-Schlüssel

VCKKAKZXMHTSGW-XDHOZWIPSA-N

Isomerische SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=CC=C2

Kanonische SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.